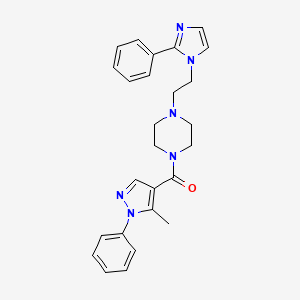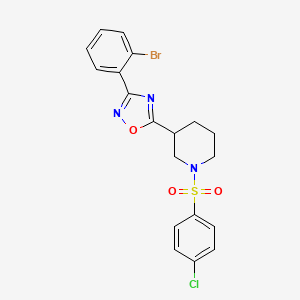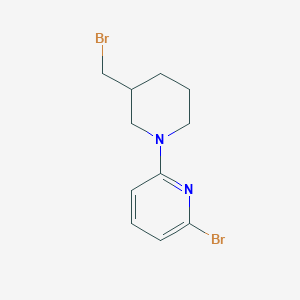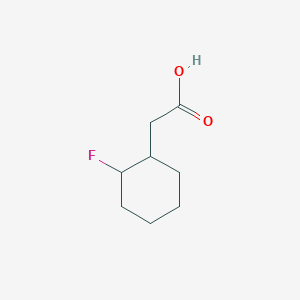
2-(2-Fluorocyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related fluorinated compounds involves multiple steps, including refluxing starting materials with appropriate reagents in solvents like acetone, and subsequent reactions such as fluorodeamination or fluorodehydroxylation. These methods could potentially be adapted for the synthesis of 2-(2-Fluorocyclohexyl)acetic acid (Akhileshwari et al., 2021); (S. Hamman et al., 1987).
Molecular Structure Analysis
The molecular structure of fluorinated acetic acids can be determined through crystallographic methods. These structures often feature interactions such as C-H···O and C-H···Cg, which stabilize the molecular configuration and influence the compound's properties and reactivity. The detailed analysis provides insights into the crystal packing and intermolecular interactions, which are essential for understanding the compound's behavior (Akhileshwari et al., 2021).
Chemical Reactions and Properties
The reactivity of this compound could be inferred from similar compounds, where the presence of fluorine influences the chemical reactivity significantly. Fluorine's electronegativity and its effects on adjacent carbon atoms can lead to unique reactivity patterns, such as enhanced acidity or reactivity towards nucleophiles. The specifics would depend on the molecular structure and the electronic effects imparted by the fluorine atom.
Physical Properties Analysis
The physical properties, including solubility, melting point, and density, are closely related to the compound's molecular structure. For instance, the crystallographic data provide valuable insights into the density and molecular packing, which can be correlated with the compound's physical state and solubility in various solvents. These properties are crucial for determining the compound's applications and handling requirements.
Chemical Properties Analysis
The chemical properties of fluorinated acetic acids often include their acidity, reactivity towards various reagents, and potential as derivatizing agents. For example, the presence of a fluorine atom adjacent to the carboxylic group can increase the acid's acidity compared to non-fluorinated counterparts. Moreover, such compounds can serve as chiral derivatizing agents, offering utility in analytical chemistry for enantiomeric excess determination via techniques like NMR spectroscopy (S. Hamman et al., 1987); (S. Hamman et al., 1991).
Scientific Research Applications
Crystal Structure and Chemical Synthesis
Research involving similar fluorinated cyclohexylacetic acid derivatives has focused on their structural and synthetic aspects. For instance, the crystal structure of compounds like 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) glycin has been determined, highlighting the planarity of the atoms in the heterocyclic ring and the presence of distinct hydrogen bonds forming ribbon-like and corrugated layer structures in the crystal. This type of research is foundational for understanding the molecular geometry and potential chemical interactions of these compounds (Xiong et al., 2006).
Antitumor Applications
Compounds structurally related to 2-(2-Fluorocyclohexyl)acetic acid have been investigated for their potential in antitumor applications. For instance, derivatives of 5-fluorouracil have been developed to improve its topical delivery and reduce side effects. A dipeptide derivative, 2-(5-fluorouracil-1-aceto) amino acetic acid, was synthesized and its crystal structure was determined to understand its potential application in cancer treatment (Xiong et al., 2006). Moreover, a polymer conjugate of 5-fluorouracil-1-acetic acid with poly(glycerol-sebacate) was investigated for its antitumor activity and drug release profile, indicating its potential as an implantable polymer for cancer therapy (Sun et al., 2012).
properties
IUPAC Name |
2-(2-fluorocyclohexyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO2/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKLOKBBYKZQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)
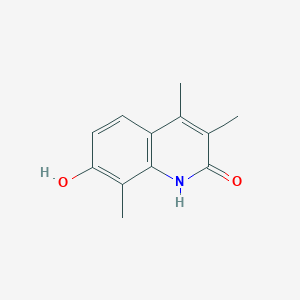
![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)
![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)
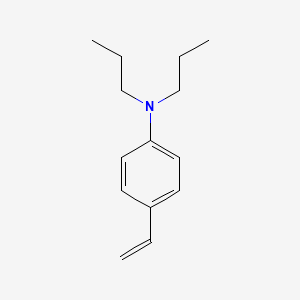
![N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide](/img/structure/B2498356.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2498359.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2498364.png)
